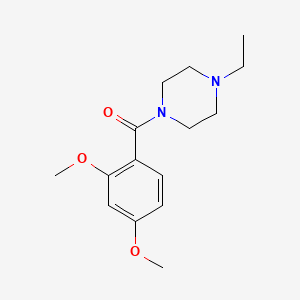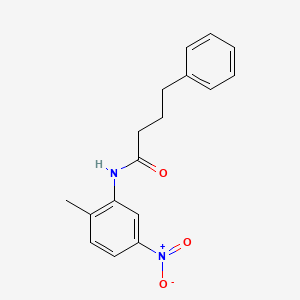![molecular formula C11H10FN3O2S B5756650 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)
3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as FM-TBZTD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thiadiazole derivatives and has shown promising results in various studies related to neuroscience and cancer research.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of the vesicular monoamine transporter (VMAT2), which is responsible for the transport of dopamine into synaptic vesicles. By inhibiting VMAT2, 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide reduces the release of dopamine, leading to a decrease in the symptoms associated with neurological disorders.
Biochemical and physiological effects:
Studies have shown that 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has significant effects on both the biochemical and physiological levels. At the biochemical level, 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to reduce the levels of dopamine in the brain, which can lead to a decrease in the symptoms associated with neurological disorders. At the physiological level, 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have anti-tumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its specificity for VMAT2. This allows researchers to study the effects of VMAT2 inhibition on various biological processes. However, one limitation of using 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is its potential toxicity, which can affect the accuracy of the results obtained from lab experiments.
Orientations Futures
There are several future directions for research on 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of research is to further explore the potential applications of 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is to investigate the potential use of 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide as an anti-tumor agent in various cancer types. Additionally, future research could focus on the development of more specific and less toxic VMAT2 inhibitors.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 3-fluorobenzoyl chloride with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has the ability to inhibit the release of dopamine, a neurotransmitter that is involved in various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c1-17-6-9-14-15-11(18-9)13-10(16)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVWUAJTDECQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5756572.png)








![N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B5756641.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)
![methyl 2-chloro-5-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5756657.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5756681.png)